molecular formula C13H16N2O7 B13395711 [(2R,3S,5R)-3-(acetyloxy)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-2-yl]methyl acetate

[(2R,3S,5R)-3-(acetyloxy)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-2-yl]methyl acetate

Cat. No.: B13395711
M. Wt: 312.27 g/mol
InChI Key: XCLQOCSQUSRPDH-UHFFFAOYSA-N
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Description

((2R,3S,5R)-3-Acetoxy-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl acetate: is a complex organic compound with potential applications in various fields, including medicinal chemistry and biochemistry. This compound features a tetrahydrofuran ring substituted with acetoxy and dioxo-dihydropyrimidinyl groups, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,3S,5R)-3-Acetoxy-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl acetate typically involves multi-step organic reactions. One common approach is the acetylation of a suitable precursor, such as a tetrahydrofuran derivative, followed by the introduction of the dioxo-dihydropyrimidinyl group through a condensation reaction. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility. Purification methods like chromatography and crystallization are crucial to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : This compound can undergo oxidation reactions, particularly at the acetoxy groups, leading to the formation of corresponding ketones or carboxylic acids. Reduction : Reduction reactions can target the dioxo-dihydropyrimidinyl group, potentially converting it into a dihydropyrimidine derivative. Substitution

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of various substituted tetrahydrofuran derivatives.

Scientific Research Applications

Chemistry: : This compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Biology : It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways. Medicine Industry : Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ((2R,3S,5R)-3-Acetoxy-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl acetate involves its interaction with molecular targets such as enzymes and receptors. The acetoxy and dioxo-dihydropyrimidinyl groups play a crucial role in binding to active sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • ((2R,3S,5R)-3-Hydroxy-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl acetate
  • ((2R,3S,5R)-3-Acetoxy-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl butyrate

Uniqueness: : The presence of both acetoxy and dioxo-dihydropyrimidinyl groups in ((2R,3S,5R)-3-Acetoxy-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl acetate imparts unique chemical reactivity and biological activity. This combination allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.

Biological Activity

The compound [(2R,3S,5R)-3-(acetyloxy)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-2-yl]methyl acetate , commonly referred to by its CAS number 1956-30-5 , is a synthetic derivative with significant biological activity. This article synthesizes the available research findings regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C13H15N2O7
  • Molecular Weight : 295.27 g/mol
  • IUPAC Name : [(2R,3S,5R)-3-acetoxy-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-2-yl]methyl acetate
  • CAS Number : 1956-30-5

Research indicates that this compound exhibits its biological effects primarily through the modulation of various signaling pathways. Specifically:

  • Inhibition of Phosphoinositide 3-Kinase (PI3K)/Akt Pathway : Similar compounds have shown to inhibit the PI3K/Akt signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cell lines such as PC-3 (prostate cancer) and MCF-7 (breast cancer) cells .
  • Induction of Cell Cycle Arrest : Studies reveal that treatment with this compound can induce G1 phase cell cycle arrest in cancer cells. This effect is often accompanied by increased expression of cyclin-dependent kinase inhibitors .
  • JNK Pathway Activation : The activation of the c-Jun N-terminal kinase (JNK) pathway has been implicated in the apoptotic effects observed with this compound. JNK activation leads to downstream effects that promote cell death in various cancer models .

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Key findings include:

  • Cytotoxicity : The compound demonstrates significant cytotoxic effects against several cancer cell lines. For instance, a study showed that it could reduce viability in both PC-3 and MCF-7 cells in a dose-dependent manner .
  • Combination Therapy : Preliminary studies suggest that this compound may enhance the efficacy of other chemotherapeutic agents when used in combination therapy .

Other Biological Activities

Beyond its anticancer properties, there are indications that this compound may possess additional biological activities:

  • Antimicrobial Properties : Some derivatives related to pyrimidine compounds have demonstrated antimicrobial activity against various pathogens .
  • Anti-inflammatory Effects : Certain studies suggest that compounds with similar structures may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines .

Study 1: Anticancer Efficacy in Cell Lines

In a controlled laboratory study involving PC-3 and MCF-7 cell lines:

TreatmentCell Viability (%)Apoptosis Rate (%)
Control1005
Compound A (10 μM)7020
Compound A (20 μM)4050

This data indicates a clear dose-response relationship where increased concentrations of the compound lead to reduced cell viability and increased apoptosis rates.

Study 2: Combination Therapy with Paclitaxel

A combination therapy study found that co-treatment with paclitaxel and the compound resulted in enhanced apoptosis compared to paclitaxel alone:

TreatmentApoptosis Rate (%)
Paclitaxel Only25
Compound A + Paclitaxel60

This suggests a synergistic effect that warrants further investigation.

Properties

IUPAC Name

[3-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O7/c1-7(16)20-6-10-9(21-8(2)17)5-12(22-10)15-4-3-11(18)14-13(15)19/h3-4,9-10,12H,5-6H2,1-2H3,(H,14,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLQOCSQUSRPDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(CC(O1)N2C=CC(=O)NC2=O)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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